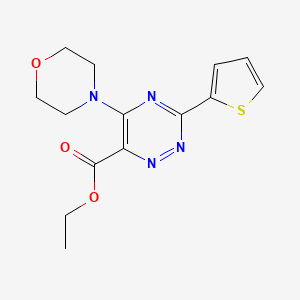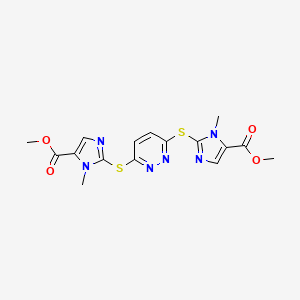
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Übersicht
Beschreibung
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, also known as EMTTC, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential applications in scientific research. EMTTC is a heterocyclic compound that contains a triazine ring, a morpholine ring, and a thiophene ring. The compound has a molecular formula of C15H17N4O3S and a molecular weight of 327.39 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
- The chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, including reactions with phosphorus pentasulfide and morpholine, demonstrates the versatility of triazine derivatives in synthesizing compounds with potential biological activities (Collins, Hughes, & Johnson, 2000).
Antimicrobial Activity
- Some 1,2,4-triazol-3-one derivatives synthesized through reactions with morpholine or piperazine have shown good antimicrobial activity, highlighting the potential of triazine derivatives in developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Regioselective Synthesis
- Ethyl 1,2,4-triazine-5-carboxylates were prepared with high regioselectivity, underscoring the synthetic utility of triazine derivatives in organic chemistry (Ohsumi & Neunhoeffer, 1992).
Novel Derivatives with Biological Activities
- Aliphatic thiourea derivatives containing s-triazine moiety were synthesized and showed in vitro antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Desai, Mahajan, & Chikhalia, 2007).
- Novel 1,2,4-triazine derivatives, including those containing boron, have been synthesized, demonstrating the scope for functionalization and introduction of new properties to triazine-based compounds (Azev, Lork, Duelcks, & Gabel, 2004).
Synthesis of Heterocyclic Systems
- The synthesis of novel heterocyclic systems, such as pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines, showcases the potential for developing new molecules with unique structural features and possible pharmacological activities (Karimian & Karimi, 2020).
Eigenschaften
IUPAC Name |
ethyl 5-morpholin-4-yl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-14(19)11-13(18-5-7-20-8-6-18)15-12(17-16-11)10-4-3-9-22-10/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIDZUFAYAKOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129021.png)
![2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B3129026.png)
![Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129033.png)


![Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B3129054.png)
![4,4-Dimethyl-5'-phenyl-hexahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-d][1,2]oxazole]-2,4',6,6'-tetrone](/img/structure/B3129055.png)


![11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3129067.png)

![ethyl (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[[3-(trifluoromethyl)phenyl]carbamoylamino]prop-2-enoate](/img/structure/B3129075.png)

